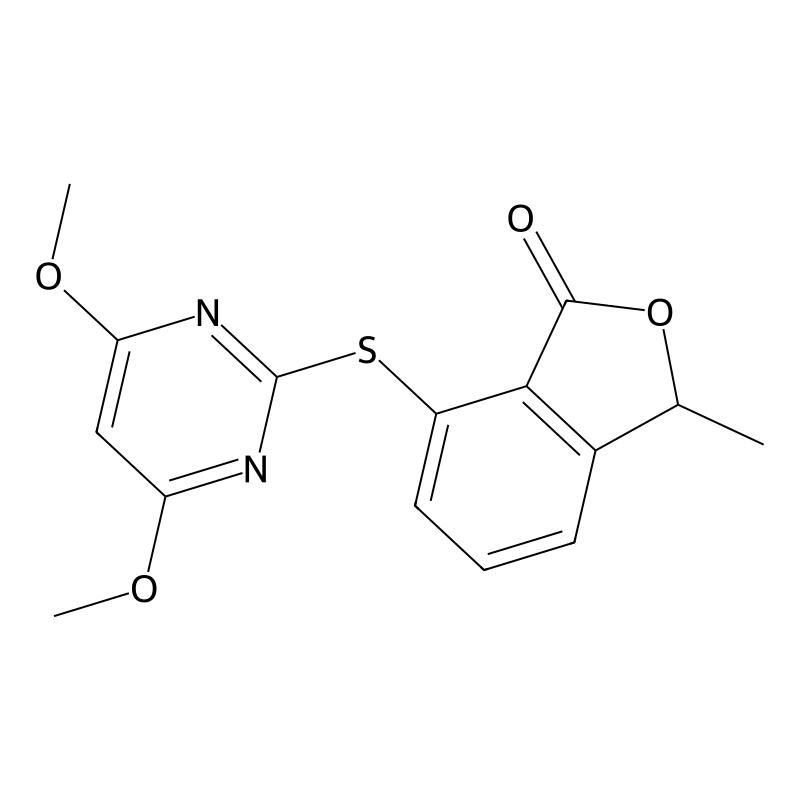Pyriftalid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Understanding Pyriftalid's Behavior in Soil
One area of research focuses on understanding pyriftalid's behavior in soil environments. Studies investigate how the compound interacts with soil components, its movement within the soil profile, and its persistence over time. This knowledge is crucial for optimizing application methods, minimizing environmental impact, and predicting potential interactions with non-target organisms. For instance, research published in "[Behavior of pyriftalid in soil and its phytotoxic activity on Echinochloa oryzoides seedlings emerging from various soil depths]" () explores how pyriftalid distribution in the soil affects its effectiveness in controlling barnyard grass (Echinochloa oryzoides).
Evaluating Pyriftalid's Herbicidal Activity
Another research focus is on evaluating pyriftalid's herbicidal activity on various weed species. This involves controlled experiments that assess the compound's effectiveness at different concentrations, application timings, and environmental conditions. Additionally, researchers investigate pyriftalid's mode of action, understanding how it disrupts specific plant growth processes to achieve weed control. This knowledge is valuable for developing resistance management strategies and identifying potential areas for improvement in herbicide design. For example, a study published in "[EVALUATION OF PYRIFTALID + BENSULFURAN METHYL ON WEED SUPPRESSION AND YIELD OF TRANSPLANTED RICE IN BANGLADESH]" () evaluates the efficacy of pyriftalid combined with another herbicide (bensulfuran methyl) in controlling weeds and improving rice yield.
Pyriftalid is a synthetic compound primarily utilized as a herbicide, particularly effective against various grass weeds. Its chemical structure is characterized by a molecular formula of C₁₄H₁₅N₃O₂S, with a molecular weight of approximately 318.4 g/mol. Pyriftalid exhibits properties that make it suitable for agricultural applications, specifically in rice fields, where it targets specific weed species without adversely affecting the crop itself . The compound is recognized for its selective herbicidal activity and has been the subject of various studies regarding its environmental impact and efficacy.
Pyriftalid acts as a pre-emergent herbicide, meaning it primarily targets germinating weed seeds and seedlings. The exact mechanism is not fully understood, but it's believed to disrupt vital cellular processes in developing weeds by inhibiting cellulose synthesis in the cell wall []. This weakens the cell wall, hindering growth and ultimately leading to weed death [].
Pyriftalid exhibits potent biological activity as an herbicide. It functions by inhibiting specific biochemical pathways in target plants, leading to their growth suppression or death. Studies have shown that Pyriftalid can effectively control weeds such as Echinochloa oryzoides, demonstrating its phytotoxic effects when applied to soil . Furthermore, its selectivity allows it to minimize damage to desirable crops, making it a valuable tool in agricultural weed management.
The synthesis of Pyriftalid has been optimized through various methods. A concise and efficient synthesis involves the preparation of key intermediates like 7-amino-3-methylisobenzofuran-1(3H)-one and 2-amino-6-ethylbenzoic acid through one-step reactions . The improved process not only streamlines production but also enhances scalability for commercial applications. This method emphasizes the importance of direct substitution reactions in the synthesis of complex organic molecules.
Pyriftalid is primarily used in agriculture as a selective herbicide. Its application is particularly noted in rice cultivation, where it effectively controls grass weeds while being safe for the crop itself. Beyond agriculture, research into Pyriftalid's potential use in other fields, such as biochemistry and environmental science, is ongoing due to its unique chemical properties and biological activities .
Studies on Pyriftalid's interactions with other chemicals and biological systems are crucial for understanding its behavior in agricultural settings. Research indicates that Pyriftalid's effectiveness can be influenced by soil composition and environmental conditions. For instance, its phytotoxicity may vary based on soil moisture levels and depth of application . Additionally, interaction studies involving enzyme-labeled antigens suggest potential for developing sensitive detection methods for monitoring Pyriftalid residues in agricultural products .
Pyriftalid shares structural and functional similarities with several other herbicides. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Structure | Mechanism of Action | Unique Features |
|---|---|---|---|
| Pyriftalid | C₁₄H₁₅N₃O₂S | Inhibits specific biochemical pathways | Selective for grass weeds |
| Flufenacet | C₁₄H₁₈F₃N | Inhibits lipid biosynthesis | Broad-spectrum activity |
| Pretilachlor | C₁₃H₁₈ClN | Inhibits germination | Effective against submerged weeds |
| Benzobicyclon | C₁₂H₁₃ClN | Disrupts cell division | Long residual activity |
Pyriftalid's selectivity towards specific weed types distinguishes it from broader-spectrum herbicides like Flufenacet and Pretilachlor. Its unique mechanism allows for targeted applications that minimize harm to crops while effectively controlling unwanted vegetation.
XLogP3
GHS Hazard Statements
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Health Hazard;Environmental Hazard








